Ceramide np
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Overview
Description
Ceramide NP, also known as Ceramide 3, is a lipid molecule that naturally occurs in the human skin. It is a type of ceramide, which are essential components of the skin’s structure. This compound plays a crucial role in maintaining the skin’s barrier function, helping to retain moisture and protect against environmental stressors. It consists of a phytosphingosine backbone N-acylated with a normal fatty acid, typically stearic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceramide NP can be synthesized through a series of chemical reactions involving the condensation of phytosphingosine with a fatty acid. The process typically involves the following steps:
Synthesis of Phytosphingosine: This involves the reduction of sphingosine, a long-chain amino alcohol, to produce phytosphingosine.
N-Acylation: Phytosphingosine is then acylated with a fatty acid, such as stearic acid, under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using biotechnological methods involving microbial fermentation. This approach leverages the natural metabolic pathways of certain microorganisms to produce phytosphingosine, which is then chemically modified to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Ceramide NP can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form ceramide derivatives with different functional groups.
Reduction: Reduction reactions can modify the double bonds in the fatty acid chain of this compound.
Substitution: Substitution reactions can replace the fatty acid moiety with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various fatty acids and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various ceramide derivatives with altered physical and chemical properties, which can be tailored for specific applications in skincare and pharmaceuticals .
Scientific Research Applications
Ceramide NP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Incorporated into topical formulations to treat skin conditions such as eczema and psoriasis.
Industry: Used in the formulation of skincare products to enhance moisture retention and improve skin barrier function .
Mechanism of Action
Ceramide NP exerts its effects primarily by integrating into the lipid bilayers of the skin, thereby reinforcing the skin’s barrier function. It helps to retain moisture by preventing transepidermal water loss and protects the skin from external stressors. The molecular targets include the lipid matrix of the stratum corneum, where this compound interacts with other lipids such as cholesterol and fatty acids to maintain skin integrity .
Comparison with Similar Compounds
Ceramide NP is unique among ceramides due to its specific structure and function. Similar compounds include:
Ceramide 1: Contains a different fatty acid and is involved in skin barrier function.
Ceramide 2: Similar to this compound but with variations in the fatty acid chain.
Ceramide 6-II: Known for its role in skin hydration and elasticity
This compound stands out due to its superior ability to retain moisture and reinforce the skin barrier, making it a preferred choice in skincare formulations .
Properties
CAS No. |
178436-06-1 |
---|---|
Molecular Formula |
C36H71NO4 |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1 |
InChI Key |
ATGQXSBKTQANOH-UWVGARPKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
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